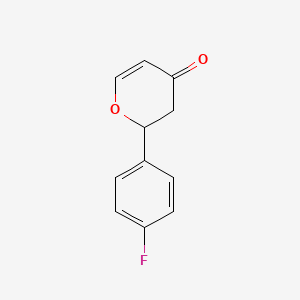![molecular formula C13H24O8 B14253010 Bis[2-(2-methoxyethoxy)ethyl] propanedioate CAS No. 170014-35-4](/img/structure/B14253010.png)
Bis[2-(2-methoxyethoxy)ethyl] propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(2-methoxyethoxy)ethyl] propanedioate is an organic compound with the molecular formula C10H20O6. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two methoxyethoxy groups attached to a propanedioate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-methoxyethoxy)ethyl] propanedioate typically involves the reaction of propanedioic acid with 2-(2-methoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling processes are often employed to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-(2-methoxyethoxy)ethyl] propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxyethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used but generally result in the replacement of methoxyethoxy groups with new functional groups.
Applications De Recherche Scientifique
Bis[2-(2-methoxyethoxy)ethyl] propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is employed in the preparation of biologically active molecules and as a medium for cell culture studies.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its excellent solubility and stability properties.
Mécanisme D'action
The mechanism of action of Bis[2-(2-methoxyethoxy)ethyl] propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and facilitating their transport and reactivity. Additionally, its ester groups can undergo hydrolysis to release active molecules that participate in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[2-(2-methoxyethoxy)ethyl] ether: Similar in structure but lacks the propanedioate backbone.
Tetraethylene glycol dimethyl ether: Shares the methoxyethoxy groups but has a different central structure.
Diethylene glycol dimethyl ether: Contains fewer ethylene glycol units compared to Bis[2-(2-methoxyethoxy)ethyl] propanedioate.
Uniqueness
This compound is unique due to its combination of methoxyethoxy groups and a propanedioate backbone, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
170014-35-4 |
|---|---|
Formule moléculaire |
C13H24O8 |
Poids moléculaire |
308.32 g/mol |
Nom IUPAC |
bis[2-(2-methoxyethoxy)ethyl] propanedioate |
InChI |
InChI=1S/C13H24O8/c1-16-3-5-18-7-9-20-12(14)11-13(15)21-10-8-19-6-4-17-2/h3-11H2,1-2H3 |
Clé InChI |
RXYLRKHYAWZGDK-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOC(=O)CC(=O)OCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



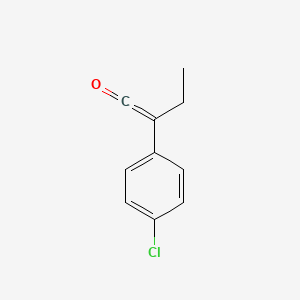
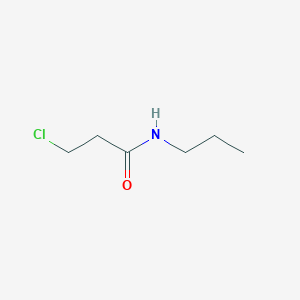
![10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol](/img/structure/B14252942.png)
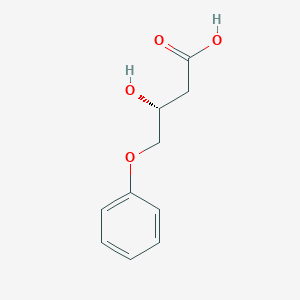

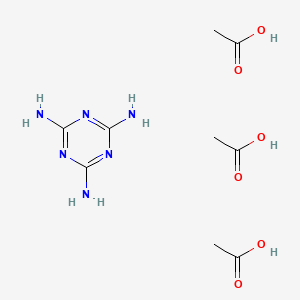
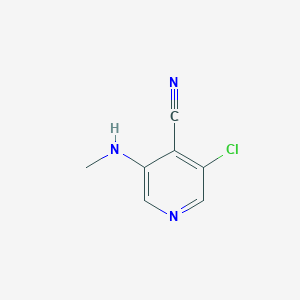

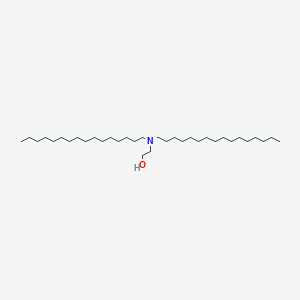
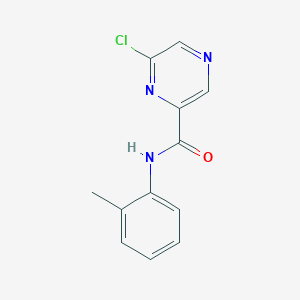
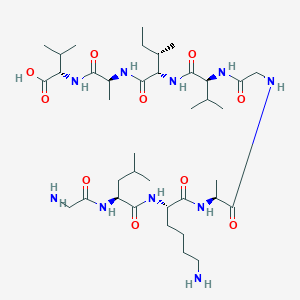
![2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione](/img/structure/B14253007.png)
